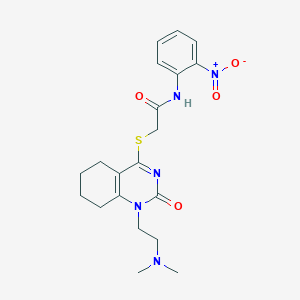
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
A study by Werbel et al. (1986) explored the antimalarial activity of related compounds, finding that their properties may be useful in treating resistant strains of parasites and could be effective in preventing infections over extended periods after oral administration (Werbel et al., 1986).
Potential as H1-Antihistaminics
Research by Rao and Reddy (1994) on similar compounds highlighted their potential as H1-antihistaminics, with in vitro studies showing correlations with structural and electronic features (Rao & Reddy, 1994).
Antitumor Activity and DNA Interaction
Sami et al. (1995) studied amino-substituted derivatives and found significant antitumor activity, with some compounds showing higher potency than the parent compound. The study also revealed correlations between the ability of these analogues to interact with DNA and their potency against solid tumors (Sami et al., 1995).
Inhibition of VEGFR-2 and EGFR Tyrosine Kinases
Riadi et al. (2021) found that a quinazolinone-based derivative exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
Anticancer and Antioxidant Properties
Research by Sayed et al. (2021) on heterocycles containing the nitrophenyl group, similar in structure to the queried compound, indicated moderate to strong anticancer activity and high antioxidant activity for most tested compounds (Sayed et al., 2021).
Antifungal Properties
A study by Bardiot et al. (2015) on related morpholin-3-yl-acetamide derivatives identified them as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species (Bardiot et al., 2015).
properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-23(2)11-12-24-16-9-5-3-7-14(16)19(22-20(24)27)30-13-18(26)21-15-8-4-6-10-17(15)25(28)29/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEBPLDNGLAAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

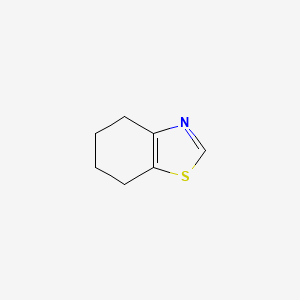
![2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one](/img/structure/B2778949.png)
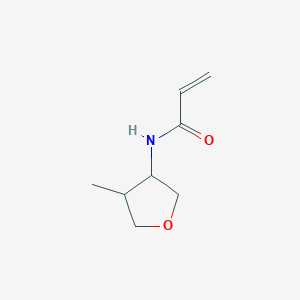
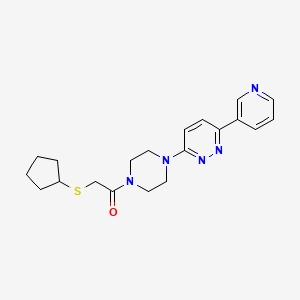
![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)
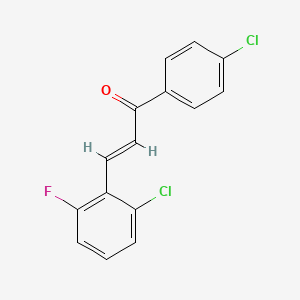



![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2778968.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2778969.png)